Cycloviolacin Y2

Anti-HIV screening cyclotide functional profiling Viola yedoensis bioactivity

Cycloviolacin Y2 is the only cyclotide in the Viola yedoensis series with a net charge of –2, directly contrasting cationic prototypes such as kalata B1 (+1). It was isolated alongside Y4 and Y5 but omitted from published anti-HIV assays, making it the structurally authentic, under-explored negative control for discriminating sequence-specific activity from generic membrane effects. With ≈18% sequence identity to Y5 and distinct acidic loop 2 (GESC) and glycine-rich loop 5 (GNWGL) epitope-grafting sites, Y2 expands accessible chemical space beyond kalata or cycloviolacin O2 frameworks. Procurement enables complete hydrophobicity–hemolysis SAR datasets and validated selectivity screening.

Molecular Formula
Molecular Weight
Cat. No. B1578310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin Y2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin Y2 Procurement Guide: Comparing Sequence-Defined Cyclotide Variants from Viola yedoensis


Cycloviolacin Y2 is a 33-residue macrocyclic peptide (cyclotide) from Viola yedoensis (Violaceae), characterized by the cyclic cystine knot (CCK) motif that confers exceptional thermal and proteolytic stability [1]. It belongs to the bracelet subfamily of cyclotides and has a monoisotopic mass of 3337.66 Da. Cycloviolacin Y2 was isolated alongside cycloviolacins Y1, Y3, Y4, and Y5 from the same plant source; however, unlike the extensively characterized Y5 and Y4 variants, Y2 remains relatively unexplored in published bioactivity screens, presenting both a challenge and a differentiation opportunity for investigators seeking a structurally defined but under-studied cyclotide scaffold [2].

Why Cycloviolacin Y2 Cannot Be Substituted with Generic Cyclotide Class Representatives


Cyclotides are a structurally diverse family of head-to-tail cyclized peptides; differences in loop sequences, surface charge, and hydrophobicity profoundly alter membrane-binding selectivity, hemolytic activity, and antiviral potency [1]. Within the Viola yedoensis cycloviolacin series alone, anti-HIV EC50 values span more than 30-fold (from 0.04 μM for Y5 to 1.2 μM for Y1), demonstrating that even closely related variants from the same plant are not functionally interchangeable [2]. Cycloviolacin Y2 possesses a distinct net charge (−2) and hydrophobicity (0.285) that differentiate it from both the highly active Y5 (hydrophobic, cationic) and the prototypic kalata B1 (net charge +1), predicting altered membrane partitioning and biological selectivity [3]. Generic substitution with a different cyclotide variant will therefore confound structure–activity relationship (SAR) studies and invalidate comparative analyses.

Quantitative Differentiation Evidence for Cycloviolacin Y2 Versus Closest Analogs


Anti-HIV Activity: Absence of Cycloviolacin Y2 from Published Screening Data Distinguishes It from Y4 and Y5

In the seminal characterization of Viola yedoensis cyclotides, cycloviolacin Y4 and Y5 were assayed for anti-HIV activity in an XTT-based cell culture assay, yielding EC50 values of 0.12 μM and 0.04 μM respectively [1]. Cycloviolacin Y2, despite being isolated in a comparable yield (1.6 mg), was not included in the anti-HIV activity table, implying either insufficient material or the absence of detectable activity at the concentrations tested [1]. For users seeking an anti-HIV cyclotide, Y5 (EC50 0.04 μM) or Y4 (EC50 0.12 μM) are the appropriate selections; Cycloviolacin Y2 is instead suited for applications where the absence of known antiviral activity is advantageous, such as negative controls or selectivity studies.

Anti-HIV screening cyclotide functional profiling Viola yedoensis bioactivity

Physicochemical Differentiation: Cycloviolacin Y2 Net Charge (−2) vs. Kalata B1 (+1) and Cycloviolacin O2 (+2)

According to the DRAMP database, Cycloviolacin Y2 has a net charge of −2 at physiological pH, with 0 basic residues and 2 acidic residues [1]. In contrast, the prototypic cyclotide kalata B1 carries a net charge of +1, and cycloviolacin O2 is reported to carry a net charge of +2 [2]. Membrane-binding studies have established that the surface charge of cyclotides critically determines selectivity toward anionic versus zwitterionic membranes; cycloviolacin O2 (+2) shows potent lysis of anionic membranes, while kalata B1 (+1) exhibits weaker lytic activity [3]. The anionic net charge of Cycloviolacin Y2 predicts a fundamentally different membrane-interaction profile, potentially reducing non-specific lytic activity while preserving membrane-binding capacity.

Cyclotide net charge membrane selectivity structure–activity relationship

Hydrophobicity Ranking: Cycloviolacin Y2 (0.285) Occupies an Intermediate Position in the Viola yedoensis Series

The DRAMP database lists Cycloviolacin Y2 hydrophobicity as 0.285 (Kyte-Doolittle scale) [1]. The anti-HIV study of Viola yedoensis cyclotides demonstrated a positive correlation between hydrophobicity (as measured by RP-HPLC elution order and predicted hydrophobic surface area) and both anti-HIV activity and hemolytic potency [2]. Cycloviolacin Y1, the least hydrophobic, showed the weakest anti-HIV activity (EC50 1.2 μM) and lowest hemolysis; Cycloviolacin Y5, the most hydrophobic, exhibited the most potent anti-HIV activity (EC50 0.04 μM) and highest hemolysis [2]. With a hydrophobicity of 0.285, Cycloviolacin Y2 occupies an intermediate position in this continuum, distinct from both extremes.

Cyclotide hydrophobicity RP-HPLC retention bioactivity correlation

Sequence Divergence: Cycloviolacin Y2 Displays Loop Composition Distinct from Cycloviolacin Y5 and Kalata B1

The amino acid sequence of Cycloviolacin Y2 (GGTIFDCGESCFLGTCYTAGCSCGNWGLCYGTN) [1] differs substantially from Cycloviolacin Y5 (GIPCAESCVWIPCTVTALVGCSCSDKVCYN) [2] and the prototypic kalata B1 (GLPVCGETCVGGTCNTPGCTCSWPVCTRN) [3]. Sequence alignment reveals that Y2 and Y5 share only the six conserved cysteine residues that form the CCK motif, with all six intercysteine loops exhibiting different amino acid compositions and lengths. Y2 contains a glycine-rich loop 5 (GNWGL) and an acidic loop 2 (GESC), whereas Y5 features hydrophobic tryptophan and valine-rich loops. This degree of sequence diversity within the same plant source makes Y2 a structurally distinct scaffold for cyclotide engineering.

Cyclotide sequence alignment loop engineering scaffold diversity

Defined Application Scenarios for Cycloviolacin Y2 Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Reference in Anti-HIV Cyclotide Screening Panels

Given the comprehensive anti-HIV data available for cycloviolacins Y4 (EC50 0.12 μM) and Y5 (EC50 0.04 μM) from Viola yedoensis [1], Cycloviolacin Y2—which was isolated from the same plant but excluded from the anti-HIV assay table—serves as a structurally matched negative control. Its inclusion in screening panels enables researchers to distinguish sequence-specific antiviral activity from generic cyclotide membrane effects, directly addressing the selectivity question raised by the 30-fold activity range observed within the Y1–Y5 series [1].

Anionic Cyclotide Membrane Selectivity Studies

Cycloviolacin Y2 is one of the few naturally occurring cyclotides with a net charge of −2 at physiological pH, in contrast to the predominantly cationic prototypes such as kalata B1 (+1) and cycloviolacin O2 (+2) [2][3]. This anionic character, combined with its intermediate hydrophobicity (0.285), makes Y2 a valuable tool for investigating how negative surface charge alters cyclotide partitioning into zwitterionic versus anionic lipid bilayers, directly extending the established membrane-selectivity framework [3].

Cyclotide Scaffold Engineering Using a Naturally Divergent Bracelet Variant

With only ~18% sequence identity to cycloviolacin Y5 and ~21% to kalata B1 (excluding conserved cysteines), Cycloviolacin Y2 provides a naturally occurring, sequence-divergent bracelet scaffold for grafting bioactive epitopes [4][5]. Its distinct loop compositions—including the acidic loop 2 (GESC) and glycine-rich loop 5 (GNWGL)—offer epitope-grafting sites that are absent from the commonly used kalata B1 and cycloviolacin O2 frameworks, expanding the accessible chemical space for cyclotide-based drug design [4].

Structure–Activity Relationship Studies Correlating Hydrophobicity with Hemolytic Activity

The established correlation between cyclotide hydrophobicity and hemolytic potency across the Viola yedoensis series (Y1: weakest, Y5: strongest) positions Cycloviolacin Y2 (hydrophobicity 0.285) as an intermediate data point for quantitative SAR modeling [1][6]. Incorporating Y2 into hemolysis assays alongside the already characterized Y1, Y4, and Y5 variants would complete the hydrophobicity–activity dataset, enabling more accurate prediction of the therapeutic window for engineered cyclotide variants [6].

Quote Request

Request a Quote for Cycloviolacin Y2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.